molecular formula C7H3ClN4 B1504469 7-Chloropyrazolo[1,5-A]pyrimidine-3-carbonitrile CAS No. 1159982-97-4

7-Chloropyrazolo[1,5-A]pyrimidine-3-carbonitrile

Cat. No.: B1504469
CAS No.: 1159982-97-4
M. Wt: 178.58 g/mol
InChI Key: XXUKSBBIJKPEOT-UHFFFAOYSA-N
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Description

7-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a chemical compound with the molecular formula C7H3ClN4 . It has an average mass of 178.579 Da and a monoisotopic mass of 178.004623 Da .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including this compound, has been achieved using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors . The synthesis process also involves the use of deep eutectic solvents (DES), which offer several advantages such as a benign environment, high yield, scalability, and a simple work-up procedure .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring fused to and sharing exactly one nitrogen atom with a pyrimidine ring .


Physical and Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3, a molar refractivity of 46.3±0.5 cm3, and a molar volume of 114.5±7.0 cm3 . It also has a polar surface area of 54 Å2 and a polarizability of 18.3±0.5 10-24 cm3 .

Scientific Research Applications

Radio Tracer for Tumor Detection

7-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives have been studied for their potential in tumor detection using Positron Emission Tomography (PET). For example, an 18F-labeled pyrazolo[1,5-a]pyrimidine derivative, [18F]5, was synthesized and evaluated as a radio tracer for PET tumor imaging. This compound demonstrated rapid and prolonged accumulation in tumors in mice, showing promise for cancer diagnosis (Xu et al., 2012).

Antimicrobial Activity

Another application of this compound derivatives is in the field of antimicrobial research. Various derivatives synthesized using this compound as a precursor were screened for antimicrobial activity, with some showing significant results. This highlights the potential of these compounds in developing new antimicrobial agents (Deshmukh et al., 2016).

Antitumor Activity

In the realm of oncology, novel series of pyrazolo[1,5-a]pyrimidine-3-carbonitriles substituted with various groups have been synthesized and tested for antitumor activity. Some of these compounds showed significant activity against human colon tumor cell lines, indicating their potential as therapeutic agents in cancer treatment (El-Enany et al., 2011).

Antiherpetic Compounds

Additionally, this compound has been utilized in the synthesis of antiherpetic compounds. The structural flexibility of this compound allows for the development of novel antiherpetic agents with potential applications in treating herpes virus infections (Johns et al., 2003).

Antibacterial Agents

Research has also focused on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives using this compound. These compounds have been evaluated for antibacterial activity, revealing their potential as antibacterial agents. This is crucial in the context of increasing antibiotic resistance and the need for new antibacterial drugs (Rahmouni et al., 2014).

Safety and Hazards

This compound is classified as having acute toxicity (oral, category 4), skin corrosion/irritation (category 2), serious eye damage/eye irritation (category 2A), and specific target organ toxicity (single exposure; respiratory tract irritation, category 3) . It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

7-chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN4/c8-6-1-2-10-7-5(3-9)4-11-12(6)7/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUKSBBIJKPEOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=C(C=N2)C#N)N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678367
Record name 7-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159982-97-4
Record name 7-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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